molecular formula C8H7NO3 B6249405 ethyl 2-ethynyl-1,3-oxazole-4-carboxylate CAS No. 617705-26-7

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

Cat. No.: B6249405
CAS No.: 617705-26-7
M. Wt: 165.15 g/mol
InChI Key: HOBJTKPWDGVNHQ-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Core Structures in Chemical Research

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a cornerstone in the architecture of many biologically active compounds and advanced materials. taylorandfrancis.com Its prevalence in both natural products and synthetic molecules underscores its importance in medicinal chemistry and drug discovery. nih.govwikipedia.org

Oxazoles are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions. nih.govtandfonline.com This versatility has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. researchgate.netnih.gov The structural rigidity and aromatic nature of the oxazole ring provide a stable framework for the precise spatial orientation of functional groups, a critical factor in designing potent and selective therapeutic agents. nih.gov

The chemical utility of the oxazole core is greatly expanded by the introduction of various functional groups at different positions on the ring. researchgate.netacs.org This functionalization allows for the fine-tuning of the molecule's electronic properties, solubility, and biological activity. The development of efficient synthetic methods to create polysubstituted oxazoles has been a major focus of chemical research, enabling the creation of vast libraries of compounds for high-throughput screening and drug discovery. acs.org

The Ethynyl (B1212043) Group as a Versatile Synthetic Handle

The ethynyl group (–C≡CH), the functional group of terminal alkynes, is a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. wikipedia.org Its unique linear geometry and reactive triple bond offer a gateway to a vast array of chemical transformations. masterorganicchemistry.com

Alkynes are fundamental building blocks in organic synthesis, prized for their ability to participate in a wide variety of reactions. masterorganicchemistry.comthieme-connect.com The high electron density of the carbon-carbon triple bond makes it susceptible to attack by both electrophiles and nucleophiles. Furthermore, the terminal proton of an ethynyl group is weakly acidic, allowing for deprotonation and subsequent reaction with electrophiles to form new carbon-carbon bonds. masterorganicchemistry.com This reactivity has been exploited in numerous powerful synthetic methodologies, including coupling reactions and cycloadditions. sci-hub.se

The incorporation of an ethynyl group onto a heterocyclic scaffold, such as oxazole, creates a bifunctional molecule with enhanced synthetic potential. rsc.org These "alkynyl heterocycles" serve as advanced building blocks, enabling the rapid construction of complex molecular architectures. researchgate.net The ethynyl group can act as a "handle" for further chemical modifications, allowing for the introduction of additional functional groups or the linkage to other molecular fragments.

Contextualization of Ethyl 2-Ethynyl-1,3-Oxazole-4-Carboxylate within Oxazole Chemistry

This compound stands at the intersection of oxazole and alkyne chemistry, embodying the advantageous properties of both functionalities. The presence of the ethynyl group at the 2-position of the oxazole ring, coupled with the carboxylate group at the 4-position, creates a highly versatile and functionalized building block.

The synthesis of ethynyl-substituted oxazoles has historically presented challenges due to the sensitivity of the oxazole ring. chemrxiv.org However, recent advancements have led to the development of multi-gram synthetic approaches, making these valuable compounds more accessible for research and development. chemrxiv.org this compound, in particular, has shown significant promise as a versatile reagent for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. chemrxiv.org

The unique combination of the oxazole core, the reactive ethynyl group, and the ester functionality in this compound paves the way for its application in the design and synthesis of novel pharmaceuticals, functional materials, and complex molecular systems. chemrxiv.org

Unique Structural Features and Synthetic Potential

This compound is a molecule that synergistically combines the features of both an oxazole and a terminal alkyne. Its structure consists of an oxazole ring substituted with an ethynyl group at the C2 position and an ethyl carboxylate group at the C4 position. This arrangement provides a unique platform for further chemical modifications.

The limited availability of synthetic techniques and the inherent sensitivity of the oxazole ring have historically restricted the widespread use of ethynyl-substituted oxazoles in drug design. chemrxiv.orgchemrxiv.org However, recent advancements have led to the development of optimized synthetic protocols that are scalable to multigram quantities. chemrxiv.orgchemrxiv.org A key synthetic approach involves the Sonogashira coupling of a 2-bromo-oxazole precursor. chemrxiv.org

The primary synthetic potential of this compound lies in its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). chemrxiv.orgchemrxiv.org This reaction allows for the efficient formation of 1,2,3-triazole-linked structures, opening up a vast and relatively unexplored chemical space for drug discovery and the synthesis of complex molecular probes. chemrxiv.orgchemrxiv.org The resulting triazole-oxazole hybrids are of significant interest for creating new drug candidates and prodrugs with highly selective reactivity towards biological targets. chemrxiv.org

Below is a table summarizing the key properties of this compound. chemrxiv.orgchemrxiv.org

PropertyValue
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15 g/mol
AppearanceBrown crystalline solid
Melting Point73-75 °C
¹H NMR (500 MHz, CDCl₃) δ (ppm)8.19 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 3.29 (s, 1H), 1.37 (t, J = 7.3 Hz, 3H)
¹³C NMR (126 MHz, CDCl₃) δ (ppm)159.8, 145.4, 143.9, 133.8, 80.6, 69.9, 61.0, 13.7
HRMS (ESI-TOF) m/z [M+H]⁺Calculated: 165.04259, Found: 165.04241

Current Gaps and Research Opportunities in Ethynyl Oxazole Chemistry

Despite recent progress, the chemistry of ethynyl oxazoles is still an area with significant room for exploration. A major challenge remains the stability of the oxazole ring, which can be sensitive to certain reaction conditions, potentially leading to side reactions or decomposition. chemrxiv.orgchemrxiv.org The development of milder and more tolerant synthetic methods is crucial to unlocking the full potential of these building blocks. chemrxiv.orgchemrxiv.org

The exploration of the chemical space accessible from this compound and related compounds is a major research opportunity. These molecules serve as versatile reagents for creating diverse libraries of compounds through click chemistry with various azides. chemrxiv.orgchemrxiv.org This could lead to the discovery of novel bioactive molecules for a range of therapeutic targets. chemrxiv.org

Furthermore, ethynyl oxazoles have potential applications beyond medicinal chemistry. They have been proposed as components in the construction of molecular nanorotors, which could be used to study microscopic mechanisms and as biomimetic systems. chemrxiv.org The unique electronic and structural properties of these compounds also make them interesting candidates for the development of novel functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617705-26-7

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

ethyl 2-ethynyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H7NO3/c1-3-7-9-6(5-12-7)8(10)11-4-2/h1,5H,4H2,2H3

InChI Key

HOBJTKPWDGVNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C#C

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate

Strategies Involving Halooxazole Precursors

A prevalent and effective strategy for the synthesis of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate involves the use of halogenated oxazole (B20620) precursors. This approach capitalizes on the well-established field of cross-coupling reactions to introduce the ethynyl (B1212043) functionality at the C2-position of the oxazole ring. The general sequence involves the initial synthesis of a suitable 2-halo-1,3-oxazole-4-carboxylate intermediate, followed by a palladium-catalyzed cross-coupling reaction with a protected or terminal alkyne.

Synthesis of Halogenated Oxazole Intermediates

The cornerstone of this synthetic approach is the availability of halogenated oxazole intermediates. Ethyl 2-chlorooxazole-4-carboxylate and its bromo and iodo analogs serve as versatile scaffolds for the introduction of various substituents. chemrxiv.org The synthesis of these precursors is a critical first step.

One documented method to obtain a 2-bromooxazole suitable for subsequent coupling involves the treatment of ethyl oxazole-4-carboxylate with a strong base followed by a bromine source. A specific example from the literature demonstrates the synthesis of ethyl 2-bromo-1,3-oxazole-4-carboxylate, which is a key intermediate for the target molecule. chemrxiv.org The process involves the formation of a lithium anion at the C2 position of the oxazole ring, which is then trapped with an electrophilic bromine source. To stabilize the anionic intermediate and prevent ring-opening, the lithium anion is often transmetalated to an organozinc derivative before bromination. chemrxiv.org

Table 1: Synthesis of Ethyl 2-Bromo-1,3-Oxazole-4-Carboxylate

Step Reagents and Conditions Intermediate/Product Notes
1 Ethyl oxazole-4-carboxylate, Lithium base (e.g., LDA) C2-lithiated oxazole The C2-proton of the oxazole is the most acidic.
2 Zinc chloride (ZnCl2) C2-zincated oxazole Transmetalation to stabilize the intermediate. chemrxiv.org
3 N-Bromosuccinimide (NBS) Ethyl 2-bromo-1,3-oxazole-4-carboxylate Bromination of the organozinc intermediate. chemrxiv.org

Precise control of reaction temperature and slow addition of reagents are crucial to achieve high yields and purity of the resulting 2-bromooxazole. chemrxiv.org The stability of the oxazole ring, which can be sensitive, is a key consideration in these synthetic steps. chemrxiv.org

Cross-Coupling Reactions for Ethynyl Group Introduction

With the halogenated oxazole precursor in hand, the introduction of the ethynyl group is typically achieved through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is the most widely employed method for this transformation, offering a reliable means to form a carbon-carbon bond between the sp²-hybridized carbon of the halooxazole and the sp-hybridized carbon of a terminal alkyne. chemrxiv.org

The Sonogashira reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. chemrxiv.org In the context of synthesizing this compound, the 2-halooxazole-4-carboxylate acts as the vinyl halide equivalent.

The general reaction scheme is as follows:

Scheme 1: Sonogashira coupling for the synthesis of this compound.

This reaction is valued for its mild conditions and tolerance of a wide range of functional groups, which is particularly important given the potential sensitivity of the oxazole ring. chemrxiv.org

The efficiency of the Sonogashira coupling can be significantly influenced by the choice of the palladium catalyst and the associated ligands. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) are commonly used, the optimization of the catalyst system can lead to improved yields and reaction rates.

The selection of the phosphine ligand plays a crucial role. The steric and electronic properties of the ligand can affect the stability and reactivity of the palladium catalyst. For instance, bulky and electron-rich phosphine ligands can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. The choice of base and solvent can also be critical, with amine bases like triethylamine or diisopropylethylamine often serving as both the base and, in some cases, the solvent.

Table 2: Typical Components of a Sonogashira Coupling Reaction System

Component Example(s) Role in the Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Facilitates the cross-coupling
Copper(I) Co-catalyst Copper(I) iodide (CuI) Activates the alkyne
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) Neutralizes the hydrogen halide byproduct and facilitates deprotonation of the alkyne
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Solubilizes the reactants
Ligand Triphenylphosphine (PPh₃) Stabilizes the palladium catalyst

To prevent side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling), it is often advantageous to use a protected alkyne in the Sonogashira reaction. Silyl-protected acetylenes are commonly employed for this purpose, with trimethylsilyl (B98337) (TMS) and triisopropylsilyl (TIPS) being two of the most frequent choices. chemrxiv.org

TIPS-acetylene is particularly useful due to the steric bulk of the TIPS group, which effectively prevents homocoupling. The Sonogashira coupling is performed with the 2-halooxazole-4-carboxylate and TIPS-acetylene, yielding the silyl-protected ethynyl oxazole. The TIPS group can then be selectively removed under mild conditions to afford the desired terminal alkyne.

The deprotection of the silyl (B83357) group is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). chemrxiv.org The choice of deprotection conditions is important to avoid undesired side reactions, such as transesterification of the ethyl ester group, which has been observed when using CsF in methanol (B129727). chemrxiv.org

Table 3: Protecting Group Strategy for Ethynyl Group Introduction

Step Reagents and Conditions Product Notes
1. Coupling Ethyl 2-bromo-1,3-oxazole-4-carboxylate, TIPS-acetylene, Pd catalyst, CuI, base Ethyl 2-((triisopropylsilyl)ethynyl)-1,3-oxazole-4-carboxylate The bulky TIPS group prevents homocoupling of the alkyne.
2. Deprotection Fluoride source (e.g., TBAF) in an aprotic solvent (e.g., THF) This compound Mild conditions are used to preserve the ester functionality.

De Novo Oxazole Ring Formation with Ethynyl Components

An alternative to the functionalization of a pre-existing oxazole ring is the de novo synthesis of the heterocycle from precursors that already contain the ethynyl moiety. This approach builds the oxazole ring around the desired C2-substituent. Several classical oxazole syntheses can be adapted for this purpose.

One potential strategy involves the reaction of an ethynyl-containing acylating agent with a suitable precursor that provides the remaining atoms of the oxazole ring. For instance, a derivative of propiolic acid (ethynoic acid) could, in principle, be used as a building block.

Another approach could involve the cyclization of an acetylenic amide. For example, a suitably functionalized ynamide could undergo cyclization to form the oxazole ring. Ynamides have been shown to be versatile precursors for the synthesis of highly substituted oxazoles.

While a direct, one-pot synthesis of this compound via a de novo method is not prominently featured in the reviewed literature, the principles of established oxazole syntheses, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, could theoretically be adapted. For instance, a modified Robinson-Gabriel synthesis might involve the cyclodehydration of an α-acylamino ketone where the acyl group is derived from a protected propiolic acid. Similarly, a variation of other cyclization strategies could be envisioned. For example, a metal-catalyzed cyclization of an N-propargylamide derivative could potentially lead to the formation of a 2-substituted oxazole.

These de novo approaches, while potentially more convergent, may present their own synthetic challenges, including the stability of the ethynyl-containing precursors and the control of regioselectivity during the ring-forming step.

Cyclization Reactions Utilizing Alkyne-Containing Precursors

A prominent strategy for constructing the oxazole ring is the cycloisomerization of propargylic amides. This method directly utilizes precursors containing an alkyne moiety, which can be transformed into the oxazole heterocycle under various catalytic conditions. nih.govnih.gov These reactions can be promoted by transition metals, particularly gold catalysts, which have been shown to effectively catalyze the conversion of propargylic amides into oxazoles with high yield and selectivity, tolerating a wide range of functional groups. nih.govd-nb.info Zinc(II) triflate (Zn(OTf)₂) has also been employed as a catalyst for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides. acs.org

Table 2: Catalysts for Propargylic Amide Cycloisomerization
Catalyst TypeExampleKey FeaturesReferences
Transition Metal Gold (Au) catalystsHigh yield and selectivity, broad functional group tolerance. nih.govd-nb.info
Transition Metal Zn(OTf)₂Catalyzes tandem cycloisomerization/allylic alkylation. acs.org
Lewis Acid ZnI₂, FeCl₃Mediates cyclization under mild conditions. organic-chemistry.org
Brønsted Acid p-Toluenesulfonic acid (PTSA)Bifunctional catalyst for one-pot propargylation/cycloisomerization. organic-chemistry.org
Metal-Free SiO₂Mild, silica-gel mediated cycloisomerization. nih.gov
Metal-Free AcCl or TMSCl in HFIPIn situ generation of HCl promotes cycloisomerization. d-nb.info

Condensation and Rearrangement Pathways for Oxazole Construction

Classical methods for oxazole synthesis often rely on condensation and rearrangement reactions. These foundational pathways, such as the Robinson-Gabriel synthesis (using 2-acylamino-ketones) and the Fischer oxazole synthesis (employing cyanohydrins and aldehydes), provide routes to the core oxazole structure. d-nb.inforesearchgate.net Another significant approach is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. nih.govmdpi.com This reaction proceeds through a [3+2] cycloaddition mechanism, forming an oxazoline intermediate that subsequently eliminates toluenesulfinic acid to yield the oxazole. nih.govmdpi.com While these methods typically produce oxazoles without a pre-existing ethynyl group, the resulting heterocycles can serve as versatile intermediates for subsequent functionalization, such as the introduction of an ethynyl group at a specific position. chemrxiv.orgnih.gov

Multi-Component Reaction Approaches to Ethynyl Oxazoles

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures like oxazoles in a single step from three or more reactants. beilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity.

Highly substituted β-ketoenamides are versatile intermediates that can be used to synthesize a variety of heterocyclic compounds, including oxazoles. beilstein-journals.org Specifically, β-alkoxy-β-ketoenamides, prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids, can be cyclized to 5-acetyloxazole derivatives upon treatment with trifluoroacetic acid. nih.gov This method allows for considerable flexibility in the substitution pattern at the C-2 and C-4 positions of the oxazole ring. nih.gov The resulting acetyl group at the C-5 position can be further transformed into alkenyl or alkynyl moieties, providing a pathway to ethynyl-substituted oxazoles. nih.gov

The direct construction of oxazoles from amides and acetylenes represents a convergent synthetic strategy. Recent methodologies have been developed for the preparation of oxazoles from an acetylene (B1199291), a nitrile, and an oxygen source. scientificupdate.com One such method employs a heterogeneous gold catalyst to yield 2,5-disubstituted oxazoles. scientificupdate.com Another metal-free approach uses an iodine(III) catalyst generated in situ. scientificupdate.com These methods highlight the potential for constructing the oxazole ring with direct incorporation of the alkyne functionality.

Exploration of Metal-Free Synthetic Routes

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs.

An alternative to transition metal-catalyzed reactions is the Brønsted acid-promoted cycloisomerization of propargylic amides. d-nb.info A notable metal-free method involves the use of hexafluoroisopropanol (HFIP) as a solvent, with hydrogen chloride (HCl) generated in situ from precursors like acetyl chloride (AcCl) or trimethylsilyl chloride (TMSCl). d-nb.inforesearchgate.net This system effectively catalyzes the transformation of a wide range of propargylic amides into the corresponding oxazoles without significant side reactions, simplifying purification. d-nb.info The reaction is typically heated to achieve reasonable conversions. d-nb.info

Table 3: Metal-Free Cycloisomerization of Propargylic Amides with AcCl/HFIP
SubstrateProductYieldConditionsReference
N-(prop-2-yn-1-yl)benzamide5-methyl-2-phenyloxazole49%1 eq. AcCl, 80°C, 3.5 h d-nb.info
Propargylic amide with brominated alkyl chainBromo-substituted oxazole85%AcBr/HFIP d-nb.info

Base-Mediated Ethynylation Strategies

Base-mediated ethynylation is a key transformation in the synthesis of ethynyl-substituted heterocycles. These strategies typically involve the deprotonation of a suitable precursor followed by reaction with an ethynylating agent. In the context of this compound, this approach often starts with a halogenated oxazole derivative.

One common method involves a "halogen dance" isomerization. nih.gov For instance, treatment of a 5-bromo-substituted oxazole with a strong base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at the C-4 position. This is followed by a rapid halogen exchange, ultimately generating a more stable C-5 lithium species which can then react with an electrophile. nih.gov

Another approach involves the direct metalation of the oxazole ring. The acidity of protons on the oxazole ring generally follows the order C2 > C5 > C4. researchgate.net However, the presence of substituents can significantly influence the regioselectivity of deprotonation. For this compound, the synthesis can be approached by first preparing a 2-halo-oxazole-4-carboxylate precursor. This intermediate can then undergo a base-mediated reaction. For example, the use of lithium diisopropylamide (LDA) can be necessary for deprotonation, especially with aromatic substituents, as stronger bases like butyllithium may lead to reduced yields due to non-selective deprotonation. chemrxiv.org

Transmetalation offers another avenue for functionalization. A lithium anion formed on the oxazole ring can be transmetalated with an organozinc derivative. chemrxiv.org This approach is beneficial as the more covalent carbon-zinc bond helps to stabilize the cyclic form of the oxazolyl anion, preventing ring opening. chemrxiv.org

The table below summarizes key aspects of different base-mediated strategies.

Strategy Base Key Intermediate Advantages Disadvantages
Halogen DanceLDA5-Lithio-4-bromo-oxazoleFacile isomerization to a more stable intermediate. nih.govRequires a specific substitution pattern.
Direct MetalationLDA, BuLiLithiated oxazoleDirect functionalization.Risk of non-selective deprotonation and side reactions. chemrxiv.org
TransmetalationOrganolithium followed by ZnCl₂Organozinc oxazole derivativeStabilizes the oxazole ring, preventing cleavage. chemrxiv.orgRequires an additional reaction step.

Challenges and Refinements in the Synthesis of this compound

The synthesis of this compound is fraught with challenges that necessitate careful optimization of reaction conditions and synthetic strategies.

The oxazole ring is known to be sensitive, particularly to acidic conditions. chemrxiv.org This lability can lead to ring-opening reactions, forming acyclic isonitrile-enolate intermediates. chemrxiv.org This equilibrium between the cyclic oxazolyl anion and its open-chain form is a significant hurdle in synthetic manipulations. chemrxiv.org The stability of the oxazole carbanion's open form can be influenced by the solvent system, with polar aprotic solvents favoring the open form. chemrxiv.org

Furthermore, the choice of base is critical to avoid side reactions. As mentioned, strong bases like butyllithium can cause non-selective deprotonation, leading to a mixture of products and reduced yields of the desired compound. chemrxiv.org

Achieving the desired regioselectivity during the functionalization of the oxazole ring is a primary challenge. The inherent reactivity of the different positions on the oxazole ring (C2, C4, and C5) can be modulated by the existing substituents and the reaction conditions. researchgate.netpharmaguideline.com

For the synthesis of this compound, the goal is to introduce the ethynyl group specifically at the C2 position. This often requires a pre-functionalized substrate, such as a 2-halo-oxazole. The synthesis of this precursor itself needs to be regioselective. For instance, the functionalization of ethyl oxazole-4-carboxylate can be directed to the C2 position through a transmetalation strategy using an organozinc derivative to stabilize the intermediate. chemrxiv.org In contrast, different conditions, such as the use of lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) in a polar solvent, can lead to bromination at the C4 position. chemrxiv.org

The development of methods for regioselective metalation using TMP-bases of magnesium and zinc (TMP = 2,2,6,6-tetramethylpiperidide) has provided a valuable tool for the controlled functionalization of the oxazole scaffold. acs.orgnih.gov These bases allow for successive metalations at different positions, leading to stable magnesiated or zincated species that can react with various electrophiles. acs.orgnih.gov

Scaling up the synthesis of this compound from laboratory to preparative scale introduces further challenges. chemrxiv.org Reactions that are manageable on a small scale may become problematic when larger quantities are involved.

Key considerations for scale-up include:

Temperature Control: Precise temperature control is crucial, especially during exothermic reactions or when using thermally sensitive reagents and intermediates. chemrxiv.org Slow, dropwise addition of reagents is often necessary to maintain control over the reaction temperature. chemrxiv.org

Purification: The purification of intermediates and the final product can become more complex on a larger scale. Achieving high purity of intermediates is often essential for the success of subsequent steps. chemrxiv.orgchemrxiv.org Techniques like column chromatography, which are common in the lab, may be less practical for large-scale production.

Handling and Stability: The stability of the ethynyl-oxazole product and its precursors during storage and handling is a significant concern. chemrxiv.org These compounds can be sensitive and may require specific conditions to prevent decomposition.

Recent studies have focused on developing multi-gram synthetic approaches and refining purification and handling techniques to improve the accessibility of ethynyl-substituted oxazoles for applications in areas like drug design. chemrxiv.org

Chemical Reactivity and Transformations of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate

Reactivity of the Ethynyl (B1212043) Moiety

The chemical behavior of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate is dominated by the reactions of its terminal triple bond. The ethynyl group serves as a high-energy, linear scaffold that can participate in numerous transformations to create more complex molecular architectures. chemrxiv.org Its utility is enhanced by the stability of the oxazole (B20620) core under various reaction conditions, allowing for selective modifications at the alkyne terminus. chemrxiv.org

Cycloaddition Reactions

Cycloaddition reactions are among the most powerful transformations for the ethynyl group, enabling the rapid construction of new ring systems. The terminal alkyne of this compound is an excellent substrate for several types of cycloadditions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept developed to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net This reaction facilitates the covalent linking of two different molecular building blocks—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org

This compound has been identified as a highly effective reagent for CuAAC reactions. chemrxiv.org Research has demonstrated that this ethynyl oxazole can be coupled with various azides in excellent yields, highlighting its potential for incorporating the oxazole scaffold into larger molecules, such as drug targets or polymers. chemrxiv.orgrsc.org The process is noted for its efficiency and straightforward purification, which are key advantages in synthetic applications. chemrxiv.org

The general transformation is outlined below:

General scheme of the CuAAC reaction with this compound

Table 1: Representative CuAAC Reaction with this compound This table is a representative example based on general procedures for CuAAC reactions.

Alkyne Substrate Azide Partner Catalyst System Solvent Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an organic azide and a strained cycloalkyne, such as a cyclooctyne (B158145) derivative. libretexts.orgnih.gov The reaction is driven by the release of ring strain in the cycloalkyne, and notably, it does not require a cytotoxic copper catalyst, making it highly suitable for applications in living systems. libretexts.orgyoutube.com

The ethynyl group in this compound is a terminal, linear alkyne and lacks the ring strain necessary to be a substrate for SPAAC. Therefore, this specific compound does not directly participate in Strain-Promoted Azide-Alkyne Cycloaddition reactions. The reaction partner for an azide in SPAAC must be a specifically designed, high-energy cyclic alkyne. nih.gov

Transition metal-catalyzed [2+2+2] cycloadditions are powerful reactions that can assemble three alkyne molecules, or a combination of alkynes and other unsaturated partners like nitriles, to form substituted benzene (B151609) or pyridine (B92270) rings. nih.gov This method allows for the rapid construction of complex aromatic systems from simpler precursors.

Hydration, Halogenation, and Hydroamination Reactions

Addition reactions across the carbon-carbon triple bond offer a direct route to functionalize the ethynyl group, transforming it into other valuable moieties such as ketones, vinyl halides, or enamines.

Hydration: The acid-catalyzed hydration of terminal alkynes (Markovnikov addition) typically yields methyl ketones. For this compound, this would be expected to produce ethyl 2-acetyl-1,3-oxazole-4-carboxylate. Anti-Markovnikov hydration to form an aldehyde is also possible using specific hydroboration-oxidation sequences.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the triple bond can produce di- or tetra-halogenated alkanes, depending on the stoichiometry. The addition of hydrogen halides (H-X) would be expected to yield vinyl halides.

Hydroamination: The metal-catalyzed addition of amines across the alkyne can produce enamines or imines, which are versatile synthetic intermediates.

While these reactions are fundamental transformations for alkynes, specific studies detailing the hydration, halogenation, or hydroamination of the ethynyl group on this compound are not extensively documented in the reviewed literature. The outcomes would be influenced by the electronic properties of the oxazole ring.

Carbon-Carbon Bond Forming Reactions at the Alkyne Terminus

The terminal C-H bond of the ethynyl group is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for forming new carbon-carbon bonds. The Sonogashira coupling is a premier example of such a reaction. libretexts.orgwikipedia.orgorganic-chemistry.org

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is exceptionally useful for creating arylalkynes and conjugated enynes under mild conditions. libretexts.org While Sonogashira coupling is frequently used to synthesize the title compound from a halogenated oxazole, it can also be used in the reverse sense, where this compound acts as the alkyne component. chemrxiv.org This allows for the direct attachment of various aryl or vinyl substituents to the ethynyl linker, further extending the molecular complexity.

Table 2: Potential Sonogashira Coupling of this compound This table illustrates a potential transformation based on general Sonogashira reaction principles.

Alkyne Substrate Coupling Partner Catalyst System Base/Solvent Product
Cross-Coupling Reactions (e.g., Heck, Sonogashira with different partners)

The terminal alkyne functionality of this compound is a prime handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling , a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of its synthetic utility. missouri.edubham.ac.ukbeilstein-journals.org This reaction allows for the straightforward introduction of various substituents onto the ethynyl group. The synthesis of this compound itself often proceeds via a Sonogashira coupling between a protected alkyne and a 2-halo-1,3-oxazole-4-carboxylate precursor. fiveable.menih.gov Subsequently, the terminal alkyne of the title compound can be coupled with a diverse range of aryl and vinyl halides to generate more complex molecular scaffolds. researchgate.net

The reactivity in Sonogashira couplings is influenced by the electronic nature of the coupling partners. For instance, reactions with aryl iodides bearing electron-withdrawing groups tend to proceed with high yields. researchgate.net The mild reaction conditions of the Sonogashira coupling are generally compatible with the potentially sensitive oxazole ring. missouri.edubham.ac.uk

Coupling PartnerCatalyst SystemProductReference
Aryl IodidePd(PPh₃)₂Cl₂/CuIEthyl 2-(arylethynyl)-1,3-oxazole-4-carboxylate researchgate.net
Vinyl BromidePd(PPh₃)₄/CuIEthyl 2-((E/Z)-enynyl)-1,3-oxazole-4-carboxylate missouri.edu

While the Sonogashira coupling of this compound is well-documented, specific examples of the Heck reaction , which couples the alkyne with an alkene, are less prevalent in the literature for this particular substrate. The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. youtube.commasterorganicchemistry.com However, variations involving alkynes are known. The successful application of a Heck-type reaction to this compound would further broaden its synthetic utility.

Addition of Organometallic Reagents

The electron-deficient nature of the alkyne in this compound makes it a target for nucleophilic addition by organometallic reagents such as Grignard and organolithium compounds. These reagents, being "hard" nucleophiles, are expected to favor a 1,2-addition across the carbonyl-like functionality of the conjugated system. acs.org

The addition of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the triple bond would, after quenching, lead to the formation of a vinyl-substituted oxazole. The regioselectivity of this addition is a key consideration, with the nucleophile typically attacking the β-carbon of the alkyne due to the electronic influence of the oxazole ring.

It is important to note that the high basicity of Grignard and organolithium reagents can also lead to deprotonation of the terminal alkyne, forming a lithium or magnesium acetylide. quora.comlibretexts.org This competing acid-base reaction needs to be carefully managed, for instance by using an excess of the organometallic reagent or by performing the reaction at low temperatures.

Reactivity of the Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it more susceptible to certain reactions. The presence of both an oxygen and a nitrogen atom in the ring, along with the two electron-withdrawing substituents at positions 2 and 4, significantly influences its reactivity.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution on oxazole rings typically occurs at the C5 position, which is the most electron-rich. dicp.ac.cn However, in the case of this compound, the C2 and C4 positions are occupied, and the ring is deactivated by the electron-withdrawing ethynyl and carboxylate groups. This deactivation makes electrophilic substitution challenging.

Nonetheless, under forcing conditions or with highly reactive electrophiles, substitution at the C5 position might be achievable. For instance, bromination of the oxazole ring has been reported, although the specific conditions for the title compound require careful consideration to avoid side reactions involving the alkyne. fiveable.me

Nucleophilic Attack and Ring Opening/Rearrangement Pathways

The oxazole ring in this compound is susceptible to nucleophilic attack, which can lead to ring-opening or rearrangement. The inherent instability of the oxazole core, particularly in the presence of strong nucleophiles or under harsh reaction conditions, is a recurring theme in its chemistry. wikipedia.org For instance, 5-hydroxyoxazoles are known to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov

While the target molecule does not possess a hydroxyl group at the C5 position, strong nucleophiles can potentially attack the electrophilic centers of the oxazole ring, leading to cleavage. The specific pathways and products of such reactions are dependent on the nature of the nucleophile and the reaction conditions.

Functional Group Transformations at the Carboxylate Position

The ethyl carboxylate group at the C4 position can undergo typical ester transformations, such as hydrolysis, amidation, and reduction. However, the chemoselectivity of these reactions in the presence of the reactive ethynyl group and the sensitive oxazole ring is a critical consideration.

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under basic or acidic conditions. Care must be taken to avoid potential side reactions, such as nucleophilic attack on the oxazole ring or hydration of the alkyne. nih.gov

Amidation to form the corresponding carboxamide can be accomplished by reacting the ester with an amine. This transformation can be facilitated by activating agents to avoid the need for harsh conditions that might compromise the integrity of the molecule. nih.govyoutube.com

Reduction of the ester to the corresponding primary alcohol presents a significant chemoselectivity challenge. Strong reducing agents like lithium aluminum hydride would likely reduce both the ester and the alkyne. Therefore, chemoselective reducing agents that specifically target the ester while leaving the alkyne intact are required. missouri.eduyoutube.com

Chemo- and Regioselectivity in Reactions Involving Multiple Reactive Sites

The presence of multiple reactive sites in this compound necessitates a careful consideration of chemo- and regioselectivity in its chemical transformations. The outcome of a reaction is often dictated by the nature of the reagent and the reaction conditions.

In cross-coupling reactions , the terminal alkyne is the primary site of reactivity, allowing for selective functionalization of this position.

With strong, hard nucleophiles like organolithium or Grignard reagents, the primary competition is between 1,2-addition to the alkyne and deprotonation. The carboxylate group is also a potential site for nucleophilic attack.

With softer nucleophiles , conjugate addition to the alkyne is a possibility, as is nucleophilic attack on the oxazole ring, potentially leading to ring opening.

In electrophilic reactions , the C5 position of the oxazole ring is the most likely site of attack, although the deactivating nature of the substituents makes this challenging. The alkyne can also undergo electrophilic addition.

When targeting the carboxylate group , mild reaction conditions are crucial to avoid unwanted transformations at the other reactive sites.

The strategic manipulation of these selectivities allows for the stepwise and controlled functionalization of this compound, highlighting its role as a versatile platform for the synthesis of diverse and complex molecules.

Differentiation of Reactivity Between Ethynyl and Oxazole Moieties

The primary distinction in reactivity lies between the nucleophilic character of the terminal alkyne and the electrophilic and nucleophilic sites within the oxazole ring. The ethynyl group's high electron density in the π-system makes it amenable to a variety of addition reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". chemrxiv.orgnih.gov This reaction proceeds with high efficiency and selectivity for the ethynyl group, leaving the oxazole core intact under the mild reaction conditions typically employed. chemrxiv.orgnih.gov

The oxazole ring, while aromatic, is an electron-deficient heterocycle susceptible to both electrophilic and nucleophilic attack, and its stability is a significant consideration. It is particularly sensitive to acidic conditions, which can lead to ring cleavage. chemrxiv.org The reactivity of the oxazole ring positions follows the general order C2 > C5 > C4 for electrophilic substitution. Deprotonation, a key step for functionalization, occurs most readily at the C2 position. nih.gov However, in the case of this compound, the C2 position is already substituted. The C5 position is the next most reactive site for electrophilic attack or metallation, which would allow for further functionalization.

This differentiation in reactivity allows for selective transformations. For instance, the ethynyl group can be engaged in a click reaction with an azide to form a triazole, or undergo Sonogashira coupling, while the oxazole ring remains unchanged, provided that neutral or slightly basic conditions are maintained. Conversely, to modify the oxazole ring, for example at the C5 position, the ethynyl group is typically protected as a silylacetylene to prevent its interference.

A summary of the differentiated reactivity is presented below:

Functional MoietyReactive NatureTypical Selective ReactionsConditions to Avoid
Ethynyl Group Nucleophilic π-systemCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira CouplingStrong acids
Oxazole Ring Electron-deficient aromaticElectrophilic substitution at C5, Nucleophilic attack (can lead to ring-opening)Strong acidic and certain basic conditions
Ethyl Carboxylate Electrophilic carbonylSaponification (hydrolysis to carboxylic acid)Strong basic conditions (if ester is to be preserved)

Orthogonal Protection and Deprotection Strategies

The successful synthesis of complex molecules derived from this compound hinges on the use of orthogonal protecting groups. This strategy involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other or the sensitive functionalities of the core molecule. thieme-connect.de

For the ethynyl group, silyl (B83357) ethers are the most common protecting groups. Triisopropylsilyl (TIPS) and trimethylsilyl (B98337) (TMS) are frequently employed. The choice between them is often dictated by their relative stability and the conditions required for their removal. The bulkier TIPS group offers greater stability towards a wider range of reaction conditions compared to the more labile TMS group. chemrxiv.org

Deprotection of these silyl groups is a critical step. Fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), are commonly used. However, in the case of this compound, the use of fluoride ions can be problematic. For example, using cesium fluoride (CsF) for the deprotection of a TMS-protected precursor has been shown to cause transesterification, converting the ethyl ester to a methyl ester when methanol (B129727) is used as the solvent. chemrxiv.org This highlights a compatibility issue and the need for carefully selected deprotection conditions. A successful deprotection of a TIPS-protected ethynyl oxazole has been achieved using lithium hydroxide (B78521) (LiOH), which also offers a basic medium that can concurrently saponify the ester if desired. chemrxiv.org

The oxazole ring itself is generally not protected, but its inherent sensitivity, particularly to acid, must be managed. The ethyl carboxylate group at the C4 position can be hydrolyzed under basic conditions, often simultaneously with the deprotection of a silyl group using reagents like LiOH. If selective removal of the alkyne's protecting group while preserving the ester is required, milder, non-basic methods would need to be employed.

An example of an orthogonal strategy would involve a scenario where a functional group is introduced at the C5 position of the oxazole ring. This would likely involve initial protection of the ethynyl group with a TIPS group. Following functionalization at C5, a different type of protecting group might be used for the newly introduced functionality. The selective deprotection of either the TIPS group (e.g., with a carefully controlled amount of fluoride reagent under anhydrous conditions to minimize ester hydrolysis) or the other protecting group could then be achieved, showcasing an orthogonal approach.

The table below outlines common protecting groups and their deprotection conditions relevant to this compound:

Protected GroupProtecting GroupDeprotection Reagent(s)Potential Side Reactions/Compatibility Issues
Ethynyl Triisopropylsilyl (TIPS)TBAF, LiOHTBAF may affect other sensitive groups; LiOH will hydrolyze the ester.
Ethynyl Trimethylsilyl (TMS)K₂CO₃/MeOH, CsF, TBAFCsF in MeOH can cause transesterification of the ethyl ester.
Carboxylic Acid Ethyl EsterLiOH, NaOH (Saponification)Basic conditions may affect other base-labile groups.

Applications of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate As a Synthetic Building Block

Construction of Complex Heterocyclic Systems

Based on a review of current scientific literature, there are no specific documented examples of ethyl 2-ethynyl-1,3-oxazole-4-carboxylate being utilized in Diels-Alder or other cycloaddition reactions to form fused polycyclic heterocycles. Research in this area notes that oxazoles featuring a carbonyl group at the 4-position, such as this compound, are generally deactivated towards such cycloadditions. arkat-usa.org

There is no specific information available in the reviewed literature detailing the use of this compound as a direct precursor for the synthesis of pyridine (B92270), pyrimidine, or quinoxaline (B1680401) derivatives.

Role in the Synthesis of Advanced Organic Scaffolds

The terminal ethynyl (B1212043) group and the ester functionality of this compound make it a valuable reagent for creating sophisticated organic structures with tailored properties.

A primary application of this compound is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and high-yielding covalent linkage of the oxazole (B20620) scaffold to various molecules containing an azide (B81097) group. The result is the formation of a stable 1,2,3-triazole ring, which serves as a linker to connect the oxazole core to other molecular fragments. chemrxiv.org

This methodology opens up a straightforward path to a wide array of new heterocyclic compounds. chemrxiv.org The reaction is characterized by its high efficiency, often achieving yields of 95% or more, and a simple purification process, sometimes involving direct filtration of the precipitated product. chemrxiv.org This makes the ethynyl oxazole a key building block for developing new drug candidates and prodrugs with selective reactivity. chemrxiv.org

Table 1: Click Reaction for the Synthesis of Diverse Heterocyclic Compounds

Reactant 1 Reactant 2 Catalyst System Product Type Yield Ref

The linear, rigid geometry imparted by the acetylene (B1199291) linker in ethynyl oxazoles is a desirable feature in the construction of complex supramolecular assemblies. It has been demonstrated that ethynyl oxazoles are suitable components for assembling molecular rotors. chemrxiv.org These nanomachines are of significant interest for exploring microscopic mechanisms and for applications as biomimetics. chemrxiv.org The unique structure of this compound, with its defined geometry and functional handles, makes it a candidate for incorporation into such ordered, multi-component supramolecular nanorotors. chemrxiv.org

Intermediates in Natural Product Synthesis

Oxazole rings are integral components of many natural macrocycles isolated from marine organisms, such as sponges, which exhibit promising bioactive properties. chemrxiv.org The synthetic production and modification of these oxazole-containing fragments are crucial for the development of accessible and effective drugs. chemrxiv.org

This compound and closely related ethynyl oxazoles are considered significant building blocks for the total synthesis of marine-derived drugs and their synthetic analogs. chemrxiv.org While a direct total synthesis of a named natural product using this specific intermediate is not yet documented, its precursor, ethyl 1,3-oxazole-4-carboxylate, has been employed as a starting point in synthetic routes toward marine natural products. nio.res.in The functionalized ethynyl group provides a reactive handle for elaboration into the complex side chains characteristic of these molecules. chemrxiv.org

Application in the Construction of Disorazole Analogs

The Disorazoles are a family of macrocyclic polyketides that exhibit potent cytotoxic and antifungal activities. Their complex structure, which includes a bis-oxazole core, has made them a challenging and attractive target for total synthesis. The synthesis of Disorazole analogs is crucial for structure-activity relationship (SAR) studies, aiming to develop more potent and selective therapeutic agents.

While the direct use of this compound as a starting material in published syntheses of Disorazole analogs is not explicitly detailed, the construction of ethynyl-oxazole fragments is a key strategic element. nih.gov Synthetic routes towards Disorazoles often involve the convergent coupling of several complex fragments, one of which is the oxazole-containing segment.

In a representative approach to the Disorazole C1 core, a key building block is an oxazole derivative bearing a side chain that can be elaborated into the macrocyclic structure. nih.gov The synthesis of such fragments often begins with simpler, achiral precursors that are built up in complexity. For instance, a common strategy involves the construction of the oxazole ring from an amino acid derivative, such as a protected serine, which provides the necessary stereochemistry. ethz.ch

One documented synthesis of a Disorazole Z analog involved the creation of an oxazole building block from TMS-acetylene, propargyl alcohol, and a TMSE-protected serine derivative over ten steps. ethz.ch This highlights the multi-step nature of creating the specific, highly functionalized oxazole fragment required for the total synthesis.

A key reaction in the assembly of the Disorazole macrocycle is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net In this context, an ethynyl-oxazole fragment, conceptually similar to this compound, would be coupled with a vinyl iodide partner to construct the carbon backbone of the Disorazole molecule. nih.gov

The general synthetic sequence for incorporating an ethynyl-oxazole unit into a Disorazole analog can be summarized as follows:

Synthesis of the Oxazole Fragment: A suitably protected and functionalized oxazole ring with a terminal alkyne is prepared. This can be a multi-step process involving the formation of the oxazole ring itself, followed by the introduction of the ethynyl group.

Synthesis of the Coupling Partner: A second, often larger and more complex, fragment of the natural product is synthesized with a vinyl halide (typically an iodide) at the desired coupling position.

Fragment Coupling: The two fragments are joined using a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.

Macrocyclization and Final Elaboration: Following the coupling of the major fragments, the linear precursor is induced to form the large macrocyclic ring characteristic of the Disorazoles. Subsequent deprotection and functional group manipulations yield the final Disorazole analog.

The following table outlines the key fragments and reactions in a typical Disorazole analog synthesis:

Fragment/Reaction Description Key Reagents/Conditions
Oxazole FragmentA derivative containing the oxazole heterocycle and a terminal alkyne.Protected amino acids, alkynes
Vinyl Halide FragmentThe complementary portion of the molecule with a vinyl iodide for coupling.Various chiral building blocks
Sonogashira CouplingJoins the oxazole and vinyl halide fragments.Pd catalyst, Cu(I) co-catalyst, base
MacrocyclizationFormation of the large lactone ring.Yamaguchi or Shiina esterification

General Strategies for Natural Product Fragment Coupling

The utility of this compound and similar ethynyl-oxazole building blocks extends beyond the synthesis of Disorazoles to a broader range of natural products. The terminal alkyne functionality is particularly valuable for its ability to participate in a variety of reliable and high-yielding carbon-carbon bond-forming reactions.

Sonogashira Coupling: As mentioned, the Sonogashira coupling is a cornerstone reaction for incorporating ethynyl-oxazoles into larger molecules. researchgate.net This palladium- and copper-catalyzed reaction is highly versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage coupling of complex fragments in a total synthesis. researchgate.netnih.govnih.gov

Click Chemistry: The terminal alkyne of this compound is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole ring, which can act as a linker between the oxazole-containing fragment and another part of the target molecule. This strategy is particularly useful for creating libraries of analogs for biological screening.

Other Alkyne-Based Coupling Reactions: Beyond the Sonogashira and click reactions, the ethynyl group can participate in other coupling processes, such as the Cadiot-Chodkiewicz coupling (coupling of a terminal alkyne with a 1-haloalkyne) and various cyclization reactions. These methods provide alternative disconnection points for synthetic planning.

The general approach for utilizing this compound as a building block in natural product synthesis involves:

Retrosynthetic Analysis: The target natural product is conceptually disassembled into smaller, more manageable fragments. One of these fragments is designed to be the ethynyl-oxazole unit.

Fragment Synthesis: Each fragment is synthesized independently. The synthesis of the oxazole fragment may involve the use of this compound directly or its de novo synthesis.

Fragment Coupling: The key fragments are then joined together using one of the aforementioned coupling strategies.

Finalization: The coupled product is then further elaborated to complete the synthesis of the natural product or its analog.

The choice of coupling strategy depends on the specific natural product target and the other functional groups present in the molecule. The robustness and functional group tolerance of modern cross-coupling reactions have made ethynyl-oxazoles like this compound invaluable tools for the efficient and convergent synthesis of complex bioactive molecules.

Computational and Mechanistic Investigations of Ethyl 2 Ethynyl 1,3 Oxazole 4 Carboxylate

Quantum Chemical Studies

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule. For ethyl 2-ethynyl-1,3-oxazole-4-carboxylate, these studies, while not extensively reported in the literature for this specific molecule, can be extrapolated from computational analyses of related oxazole (B20620) derivatives. irjweb.com Such investigations provide deep insights into the molecule's stability and reactivity.

Electronic Structure and Stability Analysis

The electronic structure of this compound is characterized by the interplay of the oxazole ring, the ethynyl (B1212043) group, and the carboxylate substituent. The oxazole ring itself is a five-membered aromatic heterocycle containing both nitrogen and oxygen, which influences its electronic properties. researchgate.net The electron-withdrawing nature of the ethyl carboxylate group at the C4 position and the presence of the π-system of the ethynyl group at the C2 position significantly modulate the electron density distribution across the molecule.

Density Functional Theory (DFT) is a common method to probe the electronic structure and stability of such molecules. irjweb.com By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G++(d,p)), one can calculate key parameters that describe the molecule's stability. irjweb.com While specific data for the title compound is not available, studies on related oxazole derivatives show that the bond lengths and angles within the oxazole ring are crucial for its stability. irjweb.com For instance, the N15–C16–O12 and O12–C13–C14 bond angles in a related oxazole-benzimidazole derivative were found to be 114.1° and 107.4°, respectively, indicating the geometry of the heterocyclic core. irjweb.com

A molecular electrostatic potential (MEP) map would be instrumental in visualizing the electronic distribution. For this compound, it is expected that the oxygen and nitrogen atoms of the oxazole ring, as well as the carbonyl oxygen of the ester group, would be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential. irjweb.com

Frontier Molecular Orbital Theory (FMO) Calculations

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the HOMO is likely to be distributed over the π-system of the ethynyl group and the oxazole ring, while the LUMO is expected to be located primarily on the oxazole ring and the electron-withdrawing ethyl carboxylate group. In a study on a different oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, providing a quantitative measure of its reactivity. irjweb.com Similar calculations for the title compound would provide valuable predictions about its behavior in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Data for a Model Oxazole Derivative irjweb.com

ParameterValue (eV)
EHOMO-5.6518
ELUMO-0.8083
Energy Gap (ΔE)4.8435

Note: This data is for a different oxazole derivative and is presented for illustrative purposes.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and exploring its chemical transformations.

Computational Modeling of Key Synthetic Steps

The synthesis of this compound has been reported via a Sonogashira coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org

Computational modeling, using DFT methods, can be employed to elucidate the intricate steps of the Sonogashira coupling mechanism for this specific substrate. nih.gov The catalytic cycle typically involves: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst adds to the halide (in this case, a bromo-oxazole precursor), forming a Pd(II) complex.

Transmetalation: The terminal alkyne reacts with a copper(I) co-catalyst to form a copper acetylide. This acetylide then transfers the alkynyl group to the palladium center.

Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Computational studies can provide the energy profiles for these steps, identify transition states, and predict the rate-determining step. nih.gov For example, in a computational study of the Sonogashira reaction between bromobenzene (B47551) and phenylacetylene, the oxidative addition was identified as the rate-determining step. nih.gov Similar modeling for the synthesis of the title compound would offer valuable insights into the reaction kinetics and help in optimizing reaction conditions.

Elucidation of Reaction Pathways for Chemical Transformations

This compound is a versatile building block for further chemical transformations, such as click chemistry reactions. researchgate.net The terminal alkyne functionality is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. researchgate.net

Computational chemistry can be used to explore the reaction pathways of these transformations. For the CuAAC reaction, theoretical calculations can help in understanding the mechanism, which can proceed through different copper-acetylide intermediates. By modeling the potential energy surface, the most favorable reaction pathway can be determined, and the regioselectivity of the cycloaddition can be predicted.

Spectroscopic Characterization (Focus on structural assignment and mechanistic insights)

The structure of this compound has been confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.net

The 1H NMR spectrum of the compound shows characteristic signals that correspond to the different protons in the molecule. researchgate.net The singlet at 8.19 ppm is assigned to the proton at the C5 position of the oxazole ring. researchgate.net The quartet at 4.38 ppm and the triplet at 1.37 ppm are characteristic of the ethyl ester group. researchgate.net The singlet at 3.29 ppm corresponds to the acetylenic proton. researchgate.net

The 13C NMR spectrum further corroborates the structure, with distinct signals for each carbon atom. researchgate.net Key signals include those for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the sp-hybridized carbons of the ethynyl group. researchgate.net

Table 2: 1H and 13C NMR Data for this compound in CDCl3 researchgate.net

1H NMRδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
8.19s1HH-5 (oxazole)
4.38q7.12H-OCH2CH3
3.29s1H≡C-H
1.37t7.33H-OCH2CH3
13C NMR δ (ppm) Assignment
159.8C=O (ester)
145.4C-2 (oxazole)
143.9C-4 (oxazole)
133.8C-5 (oxazole)
80.6-C≡C-H
76.8-C≡C-H
69.9-OCH2CH3
61.0-OCH2CH3
13.7

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule. For this compound, the calculated mass for [M+H]+ is 166.04259, and the found mass is 166.04241, which are in excellent agreement. researchgate.net

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR chemical shifts. researchgate.net Comparing these calculated spectra with experimental data can provide further confidence in the structural assignment and can be particularly useful for complex molecules or for distinguishing between isomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound.

A study of functionalized ethynyl oxazoles provides key data for the structural confirmation of this compound. The 1H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl3) on a 500 MHz instrument, reveals the characteristic signals corresponding to the protons in the molecule.

The proton on the oxazole ring (H-5) appears as a singlet at 8.19 ppm. The quartet at 4.38 ppm (J = 7.1 Hz) is assigned to the methylene (B1212753) protons (-CH2-) of the ethyl ester group, and the triplet at 1.37 ppm (J = 7.3 Hz) corresponds to the methyl protons (-CH3) of the same group. A singlet at 3.29 ppm is attributed to the acetylenic proton (-C≡CH). chemrxiv.org

While detailed 13C NMR data for this specific compound is not widely available in the reviewed literature, the analysis of related oxazole structures suggests that the carbon signals of the oxazole ring, the ester group, and the ethynyl moiety would appear at distinct chemical shifts, further confirming the molecular framework.

Table 1: 1H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.19s-H-5 (oxazole ring)
4.38q7.1-OCH2CH3
3.29s--C≡CH
1.37t7.3-OCH2CH3
Source: ChemRxiv chemrxiv.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C≡C-H stretching of the terminal alkyne, the C=O stretching of the ester, the C-O stretching vibrations, and the characteristic vibrations of the oxazole ring. Specifically, the alkyne C-H stretch typically appears around 3300 cm⁻¹, and the C≡C stretch is found in the region of 2100-2260 cm⁻¹. The carbonyl (C=O) stretch of the ethyl ester is expected in the range of 1700-1750 cm⁻¹.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) data for this compound has confirmed its molecular formula. The calculated mass for the protonated molecule [M+H]+ is consistent with the experimentally determined value, providing strong evidence for the compound's identity. chemrxiv.org

A detailed analysis of the fragmentation pattern under electron ionization (EI) or other ionization methods would provide further structural insights. The fragmentation would likely involve the loss of the ethoxy group from the ester, cleavage of the ester group itself, and potential fragmentations of the oxazole ring. However, a detailed experimental mass spectral fragmentation analysis for this specific compound is not extensively documented in the available literature.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare ethyl 2-ethynyl-1,3-oxazole-4-carboxylate?

  • Methodological Answer : Multi-step synthetic routes often involve cyclization and condensation reactions. For example, Bagley et al. (2003, 2005) synthesized structurally analogous oxazole derivatives via cyclocondensation of ethyl acetoacetate with propargylamines under reflux conditions in ethanol. Optimization of catalysts (e.g., sodium ethoxide) and temperature control (70–80°C) is critical for yield improvement . Purification typically involves recrystallization from ethanol or chromatography.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the ethynyl proton (δ\delta ~2.5–3.5 ppm) and oxazole ring carbons (δ\delta ~150–160 ppm).
  • IR : The ethynyl C≡C stretch (~2100–2260 cm1^{-1}) and ester C=O (~1700 cm1^{-1}) are key.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C8_8H7_7NO3_3).
  • X-ray Crystallography : Resolves regiochemistry (e.g., as in for related thiazole derivatives) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to volatile byproducts.
  • Waste Disposal : Segregate organic waste and consult certified disposal services for halogenated/organic residues .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ethynyl group. Studies on similar esters ( ) show that electron-withdrawing groups on the oxazole ring enhance reactivity in [3+2] cycloadditions. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Q. What strategies address contradictory data in regioselectivity during ethynyl group functionalization?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time (e.g., room temp. vs. reflux).
  • Analytical Validation : Use 1^1H-1^1H NOESY or X-ray crystallography (as in ) to distinguish regioisomers.
  • Computational Modeling : Compare activation energies of pathways using Gaussian or ORCA software .

Q. How does the ethynyl group influence participation in cycloaddition reactions, and how are these transformations validated?

  • Methodological Answer :

  • Reactivity : The ethynyl group enables [2+2] (photochemical) or Cu-catalyzed [3+2] cycloadditions with azides.
  • Validation :
  • HPLC-MS : Monitor reaction progress and purity.
  • Single-Crystal XRD : Confirm adduct structure (e.g., as in for thiazole derivatives).
  • DSC/TGA : Assess thermal stability of products .

Q. How can solvent and catalyst selection optimize the cyclization step in synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents for solubility and reaction rate.
  • Catalyst Optimization : Compare bases (e.g., NaOEt, DBU) for deprotonation efficiency. highlights sodium ethoxide in ethanol for similar esters, yielding >80% purity after recrystallization .

Contradictions and Resolutions

  • Spectral Data Mismatch : Discrepancies in NMR shifts may arise from solvent (CDCl3 vs. DMSO-d6). Always report solvent and calibration standards.
  • Reaction Yield Variability : Trace moisture or oxygen can deactivate catalysts. Use anhydrous conditions and inert atmosphere (N2_2/Ar) .

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